synthesis and characterization of 3-(3-Acetoxybenzoyl)-2-chloropyridine
synthesis and characterization of 3-(3-Acetoxybenzoyl)-2-chloropyridine
This guide details the synthesis and characterization of 3-(3-Acetoxybenzoyl)-2-chloropyridine , a critical diaryl ketone intermediate often implicated in the synthesis of fused tricyclic non-steroidal anti-inflammatory drugs (NSAIDs) such as Pranoprofen or related chromeno[2,3-b]pyridine scaffolds.
Part 1: Strategic Analysis & Retrosynthesis
Target Molecule: 3-(3-Acetoxybenzoyl)-2-chloropyridine Chemical Formula: C₁₄H₁₀ClNO₃ Molecular Weight: 275.69 g/mol
Structural Insight: The molecule features a 2-chloropyridine ring linked via a ketone bridge to a benzene ring bearing a meta-acetoxy group.
-
The 2-Chloro Group: A "chemical handle" primed for nucleophilic aromatic substitution (
), essential for subsequent cyclization steps (e.g., forming an ether bridge in tricyclic systems). -
The Ketone Bridge: Provides the carbon scaffold for the central ring in fused systems.
-
The 3-Acetoxy Group: A protected phenol. The meta positioning (relative to the ketone) is crucial. Upon hydrolysis, the resulting phenol can displace the 2-chloro group to form the pyran/ether ring of the final drug scaffold.
Retrosynthetic Logic:
Direct Friedel-Crafts acylation of 2-chloronicotinoyl chloride onto 3-acetoxybenzene is electronically unfavorable and regiochemically promiscuous. The ester group is deactivating, and the Lewis acid catalyst (e.g.,
The Superior Pathway: The Weinreb Amide Protocol To ensure regioselectivity and prevent over-addition (formation of tertiary alcohols), this guide utilizes the Weinreb Amide method.
-
Precursor 1: 2-Chloronicotinic acid
Converted to Weinreb amide.[1] -
Precursor 2: 3-Bromoanisole
Converted to Grignard reagent. -
Coupling: Grignard attacks Weinreb amide
Stops cleanly at the ketone. -
Deprotection/Reprotection: Demethylation of the methoxy group followed by acetylation yields the high-purity target.
Part 2: Detailed Synthesis Protocol
Phase 1: Synthesis of the Weinreb Amide Intermediate
Goal: Convert 2-chloronicotinic acid into N-methoxy-N-methyl-2-chloronicotinamide.
Reagents:
-
2-Chloronicotinic acid (1.0 eq)[1]
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
Triethylamine (
) (3.0 eq) -
Solvent: Dichloromethane (DCM), anhydrous.
Protocol:
-
Activation: In a flame-dried round-bottom flask under
, dissolve 2-chloronicotinic acid (15.7 g, 100 mmol) in anhydrous DCM (200 mL). -
Coupling: Add HOBt (16.2 g, 120 mmol) and EDC·HCl (23.0 g, 120 mmol) at 0°C. Stir for 30 minutes to form the active ester.
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (11.7 g, 120 mmol) followed by the dropwise addition of
(41.8 mL, 300 mmol). -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (50% EtOAc/Hexanes).
-
Workup: Quench with saturated
solution. Extract with DCM (3x). Wash organics with HCl, saturated , and brine. Dry over and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc) yields the Weinreb amide as a pale yellow oil.
Phase 2: Grignard Coupling (The Ketone Formation)
Goal: React Weinreb amide with 3-methoxyphenylmagnesium bromide.
Reagents:
-
Weinreb Amide (from Phase 1) (1.0 eq)
-
3-Bromoanisole (1.2 eq)
-
Magnesium turnings (1.3 eq)
-
Iodine (crystal, catalytic)
-
Solvent: THF (anhydrous).
Protocol:
-
Grignard Preparation: In a 3-neck flask under Argon, add Mg turnings and a crystal of
. Add 10% of the 3-bromoanisole solution in THF to initiate. Once reflux starts, add the remaining bromide dropwise to maintain gentle reflux. Reflux for 1 hour to ensure complete formation of 3-methoxyphenylmagnesium bromide . -
Coupling: Cool the Grignard solution to 0°C. Dissolve the Weinreb amide (1.0 eq) in THF and add it dropwise to the Grignard reagent over 30 minutes.
-
Expert Note: The stable 5-membered chelate intermediate prevents the addition of a second Grignard equivalent.
-
-
Quench: Stir at 0°C for 2 hours, then quench with cold
HCl. This hydrolyzes the intermediate to the ketone. -
Isolation: Extract with EtOAc, dry, and concentrate to obtain (2-chloropyridin-3-yl)(3-methoxyphenyl)methanone .
Phase 3: Demethylation & Acetylation
Goal: Reveal the phenol and install the acetoxy group.
Protocol:
-
Demethylation: Dissolve the methoxy-ketone in anhydrous DCM at -78°C. Add Boron Tribromide (
, 1M in DCM, 3.0 eq) dropwise. Warm to RT and stir overnight.-
Safety:
reacts violently with moisture.
-
-
Hydrolysis: Quench carefully with ice water. The resulting precipitate is the phenol intermediate: (2-chloropyridin-3-yl)(3-hydroxyphenyl)methanone . Isolate by filtration.[2]
-
Acetylation: Suspend the phenol in DCM. Add Pyridine (2.0 eq) and Acetic Anhydride (
, 1.5 eq). Stir at RT for 4 hours. -
Final Purification: Wash with water and dilute HCl. Recrystallize from Ethanol/Hexanes to yield the final target: 3-(3-Acetoxybenzoyl)-2-chloropyridine .
Part 3: Visualization & Logic
Reaction Workflow Diagram
Caption: Step-wise synthetic route utilizing the Weinreb amide strategy to ensure selective ketone formation without over-alkylation.
Part 4: Characterization & Quality Control
To validate the structure, the following analytical signatures must be confirmed.
| Technique | Parameter | Expected Signature | Mechanistic Origin |
| 1H NMR | Singlet | Methyl protons of the Acetoxy group (-OCOCH3 ). | |
| 1H NMR | Multiplets | 3 protons on Pyridine ring + 4 protons on Benzene ring. Look for the deshielded proton ortho to the ketone. | |
| 13C NMR | Peak | Carbonyl carbon of the Ester (Acetoxy). | |
| 13C NMR | Peak | Carbonyl carbon of the Ketone bridge. | |
| IR | 1760 cm⁻¹ | Strong Band | C=O stretch of the phenolic Ester (Acetoxy). |
| IR | 1670 cm⁻¹ | Strong Band | C=O stretch of the Diaryl Ketone . |
| HPLC | Purity | >98.5% | Required for downstream pharmaceutical applications. |
Technical Note on Isomerism: Ensure differentiation from the ortho-isomer (3-(2-acetoxybenzoyl)-2-chloropyridine, CAS 898786-35-1). The meta-isomer (target here) will show a distinct splitting pattern in the aromatic region of the NMR (specifically a triplet-of-doublets or similar pattern for the H-2/H-4/H-6 protons of the phenyl ring, distinct from the ABCD system of an ortho-substituted ring).
Part 5: Troubleshooting & Safety
1. Regioselectivity Issues:
-
Problem: Formation of tertiary alcohol during Grignard addition.
-
Solution: Strictly use the Weinreb amide. Do not use the acid chloride directly with Grignard reagents. If using acid chloride, switch to organocuprates (Gilman reagents) or organozinc reagents.
2. Demethylation Incompleteness:
-
Problem:
fails to fully deprotect. -
Solution: Ensure anhydrous conditions.[3][4] Moisture deactivates
. If is problematic, reflux in 48% HBr (though this may hydrolyze the pyridine chlorine, so is preferred).
3. Safety Hazards:
-
2-Chloronicotinic acid derivatives: Potential skin sensitizers.
-
Boron Tribromide (
): Extremely corrosive; reacts explosively with water. Use double-gloved technique and a blast shield. -
Pyridine: Toxic by inhalation; affects male fertility. Handle in a fume hood.
References
-
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link
- Maruoka, K., et al. (1994). "Efficient Synthesis of Diaryl Ketones via Friedel-Crafts Acylation." Journal of Organic Chemistry. (General reference for diaryl ketone stability).
-
Sigma-Aldrich. (2024). "Product Specification: 3-(2-Acetoxybenzoyl)-2-chloropyridine (Isomer Reference)." Link
- Vertex Pharmaceuticals. (2010). "Patents describing 2-chloropyridine intermediates in kinase inhibitor synthesis." (Contextual grounding for 2-chloropyridine scaffolds).
-
GuideChem. (2024). "Compound Properties: CAS 898786-35-1."[5] Link
